molecular formula C12H16O3 B579860 3-(Benzyloxy)-3-methylbutanoic acid CAS No. 96556-32-0

3-(Benzyloxy)-3-methylbutanoic acid

Cat. No.: B579860
CAS No.: 96556-32-0
M. Wt: 208.257
InChI Key: VNAGEPKLHBWXSX-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-3-methylbutanoic acid: is an organic compound characterized by a benzyloxy group attached to the third carbon of a 3-methylbutanoic acid backbone

Scientific Research Applications

3-(Benzyloxy)-3-methylbutanoic acid has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Pharmaceuticals: Potential precursor for the development of new drugs and therapeutic agents.

    Materials Science: Utilized in the design and synthesis of novel materials with specific properties.

Mechanism of Action

Target of Action

It is known that benzylic compounds often participate in reactions at the benzylic position . This suggests that the compound may interact with targets that have affinity for benzylic positions.

Mode of Action

It is known that reactions at the benzylic position can involve free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially lead to changes in the targets that the compound interacts with.

Biochemical Pathways

It is known that benzylic compounds can participate in the suzuki–miyaura (sm) cross-coupling reaction . This reaction involves the formation of carbon-carbon bonds and could potentially affect various biochemical pathways.

Pharmacokinetics

For instance, benzylic compounds are known to be susceptible to oxidation, which could affect their metabolism .

Result of Action

The compound’s potential participation in the suzuki–miyaura (sm) cross-coupling reaction suggests that it could contribute to the formation of carbon-carbon bonds, which are fundamental to many biological processes.

Action Environment

The action of 3-(Benzyloxy)-3-methylbutanoic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura (SM) cross-coupling reaction, in which the compound may participate, is known to be influenced by the presence of a palladium catalyst and an organoboron reagent . Additionally, reactions at the benzylic position can be influenced by the presence of certain reagents, such as N-bromosuccinimide .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-3-methylbutanoic acid can be achieved through several methods. One common approach involves the alkylation of 3-methylbutanoic acid with benzyl alcohol in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction typically proceeds as follows:

  • Step 1: Formation of the benzyloxy intermediate

    • React benzyl alcohol with a strong base to generate the benzyloxy anion.
    • Reaction conditions: Benzyl alcohol, sodium hydride or potassium tert-butoxide, anhydrous solvent (e.g., tetrahydrofuran), low temperature (0-5°C).

  • Step 2: Alkylation of 3-methylbutanoic acid

    • Add the benzyloxy anion to 3-methylbutanoic acid to form this compound.
    • Reaction conditions: 3-methylbutanoic acid, benzyloxy anion, anhydrous solvent (e.g., tetrahydrofuran), room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can ensure consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-3-methylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), or other oxidizing agents in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Nucleophiles such as alkoxides, amines, or thiols in the presence of a suitable base.

Major Products

    Oxidation: Benzaldehyde derivative.

    Reduction: 3-(Benzyloxy)-3-methylbutanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    3-(Methoxy)-3-methylbutanoic acid: Similar structure but with a methoxy group instead of a benzyloxy group.

    3-(Ethoxy)-3-methylbutanoic acid: Similar structure but with an ethoxy group instead of a benzyloxy group.

    3-(Phenoxy)-3-methylbutanoic acid: Similar structure but with a phenoxy group instead of a benzyloxy group.

Uniqueness

3-(Benzyloxy)-3-methylbutanoic acid is unique due to the presence of the benzyloxy group, which imparts distinct chemical and physical properties

Properties

IUPAC Name

3-methyl-3-phenylmethoxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-12(2,8-11(13)14)15-9-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNAGEPKLHBWXSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96556-32-0
Record name 3-(benzyloxy)-3-methylbutanoic acid
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